molecular formula C20H24N2O3S B2452861 N-(2,3-dimethylphenyl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 392326-92-0

N-(2,3-dimethylphenyl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2452861
CAS No.: 392326-92-0
M. Wt: 372.48
InChI Key: MFWRICJXEGKTCZ-UHFFFAOYSA-N
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Description

“N-(2,3-dimethylphenyl)-4-(piperidin-1-ylsulfonyl)benzamide” is a synthetic organic compound that belongs to the class of sulfonylbenzamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,3-dimethylphenyl)-4-(piperidin-1-ylsulfonyl)benzamide” typically involves the following steps:

    Formation of the sulfonyl chloride intermediate: This step involves the reaction of 4-aminobenzenesulfonyl chloride with piperidine under controlled conditions to form the sulfonyl chloride intermediate.

    Coupling with the amine: The intermediate is then reacted with 2,3-dimethylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

“N-(2,3-dimethylphenyl)-4-(piperidin-1-ylsulfonyl)benzamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfinyl or thiol derivatives.

    Substitution: Formation of various substituted aromatic derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(2,3-dimethylphenyl)-4-(piperidin-1-ylsulfonyl)benzamide” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylphenyl)-4-(piperidin-1-ylsulfonyl)acetamide
  • N-(2,3-dimethylphenyl)-4-(morpholin-4-ylsulfonyl)benzamide
  • N-(2,3-dimethylphenyl)-4-(piperidin-1-ylsulfonyl)benzoic acid

Uniqueness

“N-(2,3-dimethylphenyl)-4-(piperidin-1-ylsulfonyl)benzamide” is unique due to its specific structural features, such as the presence of both the piperidine and sulfonylbenzamide moieties. These features contribute to its distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-15-7-6-8-19(16(15)2)21-20(23)17-9-11-18(12-10-17)26(24,25)22-13-4-3-5-14-22/h6-12H,3-5,13-14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFWRICJXEGKTCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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